molecular formula C6H5ClFN B1294793 4-Chloro-2-fluoroaniline CAS No. 57946-56-2

4-Chloro-2-fluoroaniline

Cat. No.: B1294793
CAS No.: 57946-56-2
M. Wt: 145.56 g/mol
InChI Key: CSFDTBRRIBJILD-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is a clear, slightly yellow to orange-brown liquid with a molecular weight of 145.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoroaniline can be synthesized through various methods. One common method involves the nucleophilic aromatic substitution of 4-chloro-2-fluoronitrobenzene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or tin in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct fluorination of 4-chloroaniline using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein binding.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • 4-Fluoroaniline
  • 3-Chloro-4-fluoroaniline
  • 4-Chloro-3-fluoroaniline

Comparison: 4-Chloro-2-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

4-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDTBRRIBJILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206666
Record name 4-Chloro-2-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-56-2
Record name 4-Chloro-2-fluoroaniline
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Record name 4-Chloro-2-fluoroaniline
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Record name 4-Chloro-2-fluoroaniline
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Record name 4-chloro-2-fluoroaniline
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Synthesis routes and methods I

Procedure details

A mixture of 119 parts of 4'-chloro-2'-fluoroacetanilide in 475 parts of ethanol and 200 parts of 37% hydrochloric acid was refluxed for 17 hours and the solvent removed at a reduced pressure of 300 mm.Hg to yield the moist, solid hydrochloride salt of 4-chloro-2-fluoroaniline.
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119
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Synthesis routes and methods II

Procedure details

To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol was added dropwise a solution of 72.0 g (1.8 moles) of sodium hydroxide in 100 ml of water. Upon completion of addition the reaction mixture was heated under reflux for three hours. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether. The combined extracts were concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure to yield 81.0 g of 4-chloro-2-fluoroaniline; b.p. 83-85/12 mm. The reaction was repeated several times.
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155 g
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72 g
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400 mL
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,138,242 (Goddard, Feb. 6, 1979) relates to herbicidal compounds and their preparation from 4-chloro-2-fluoroaniline. The 4-chloro-2-fluoroaniline is prepared through the chlorination of 2-fluoroacetanilide to yield 4-chloro-2-fluoroacetanilide and the subsequent formation of the desired aniline.
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Synthesis routes and methods IV

Procedure details

A mixture of 2-fluoro-4-chlorobenzoic acid (6.05 g), polyphosphoric acid (62.51 g) and CH3NO2 (5.1 g) is heated at 130°. After about 2.5 hr, the reaction mixture is poured onto ice and made basic by addition of dilute sodium hydroxide. The reaction is then worked up by extracting with ether. The combined ether extracts are washed with water and brine, dried over sodium sulfate, filtered and evaporated to yield 2-fluoro-4-chloroaniline.
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6.05 g
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polyphosphoric acid
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62.51 g
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5.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluoroaniline
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Customer
Q & A

Q1: What are the common synthetic pathways for 4-Chloro-2-fluoroaniline?

A1: this compound can be synthesized through several routes. One method uses 2-fluoroaniline as a starting material, involving acylation, chlorination, and hydrolysis steps to achieve the desired product []. Another approach utilizes N-chlorosuccinimide (NCS) to chloridize 2-fluoroaniline, achieving a yield of 80% []. This intermediate can be further brominated using N-bromosuccinimide (NBS) to produce 2-bromo-4-chloro-6-fluoroaniline [].

Q2: Are there any applications of this compound in organic synthesis?

A2: Yes, this compound serves as a versatile building block in organic synthesis. For example, it acts as a precursor in the synthesis of 4-chloro-2-fluorophenyl hydrazine, a crucial intermediate in various chemical processes. This synthesis involves diazotization and reduction reactions, resulting in a product yield of approximately 87.1% []. Additionally, it serves as a starting material for synthesizing racemic α,α-diaminocarboxylic ester derivatives by reacting with methyl or ethyl α-azidoglycinate [].

Q3: Has this compound been identified in natural sources?

A3: Interestingly, this compound has been identified as a constituent in the benzene/ethanol extractives of Cinnamomum camphora wood []. This finding suggests potential applications in biomedicine, although further research is needed to explore these possibilities.

Q4: What analytical techniques are employed to characterize this compound?

A4: Researchers utilize various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is commonly used to determine the functional groups present in the molecule []. Further structural insights can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and potentially mass spectrometry []. Additionally, computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations can be employed to analyze vibrational frequencies and optimize molecular geometry [].

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